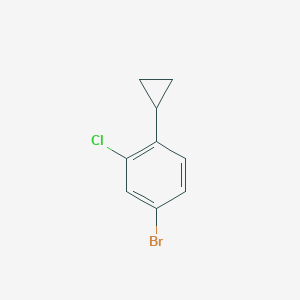
4-Bromo-2-chloro-1-cyclopropylbenzene
Übersicht
Beschreibung
4-Bromo-2-chloro-1-cyclopropylbenzene is a chemical compound with the molecular formula C9H8BrCl . It is classified as an aryl halide.
Synthesis Analysis
The synthesis of polysubstituted benzenes, such as 4-Bromo-2-chloro-1-cyclopropylbenzene, involves a series of reactions. The order of these reactions is critical to the success of the synthesis . The reactions at the benzylic position are particularly important for synthesis problems .Molecular Structure Analysis
The molecular weight of 4-Bromo-2-chloro-1-cyclopropylbenzene is 231.52 g/mol . The average mass is 231.517 Da and the monoisotopic mass is 229.949783 Da .Chemical Reactions Analysis
The reactions that occur at the benzylic position are very important for synthesis problems . The bromine is a very “polarizable” molecule and the approaching pi bond in the ethene induces a dipole in the bromine molecule .Physical And Chemical Properties Analysis
The density of 4-Bromo-2-chloro-1-cyclopropylbenzene is predicted to be 1.590±0.06 g/cm3 . The boiling point is predicted to be 244.6±33.0 °C .Wissenschaftliche Forschungsanwendungen
Structural Determinants in Chemical Compounds
4-Bromo-2-chloro-1-cyclopropylbenzene is structurally related to compounds like 4-halotriaroylbenzenes, where halogen bonding plays a crucial role in determining their structure. For example, in 4-chloro- and 4-bromotribenzoylbenzene, interactions like C-X...O=C are dominant, influencing the compound's overall structure and properties (Pigge, Vangala, & Swenson, 2006).
Synthesis of Molecular Scaffolds
Derivatives of 4-Bromo-2-chloro-1-cyclopropylbenzene, such as 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene compounds, have been used as scaffolds for molecular receptors. These compounds serve as intermediates in the synthesis of complex molecular structures, highlighting their significance in chemical synthesis (Wallace et al., 2005).
Ring-Opening Reactions
Donor-acceptor cyclopropanes, related to 4-Bromo-2-chloro-1-cyclopropylbenzene, undergo ring-opening reactions with iodobenzene dichloride. These reactions are important for creating compounds with specific structural features, where chlorine atoms are strategically placed adjacent to donor and acceptor groups (Garve et al., 2014).
Pyrolytic Thermal Degradation Studies
Research on the pyrolytic thermal degradation of mixtures containing compounds like 4-Bromo-2-chloro-1-cyclopropylbenzene has been conducted. These studies are crucial in understanding the formation of complex molecules like bromochlorodibenzo-p-dioxins and furans under high-temperature conditions (Evans & Dellinger, 2005).
Catalysis in Organic Synthesis
In the realm of organic synthesis, compounds structurally similar to 4-Bromo-2-chloro-1-cyclopropylbenzene are used in palladium- and copper-catalyzed reactions. These reactions are pivotal for synthesizing a variety of CF3-containing indolo- and pyrrolo[2,1-a]isoquinolines, demonstrating the compound's utility in complex organic syntheses (Sun et al., 2012).
Investigation of Chemical Reactivity
Studies on the chemical reactivity of related compounds, such as 1-bromo-4-vinylbenzene, have been conducted to understand their interactions in cycloaddition reactions. These investigations are significant in the development of inhibitors for targets like SARS-CoV-2 (El Idrissi et al., 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-chloro-1-cyclopropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEPDFYZOPLKJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353856-55-9 | |
| Record name | 4-bromo-2-chloro-1-cyclopropylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1401287.png)
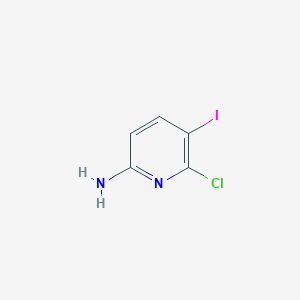
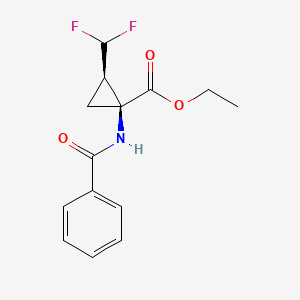
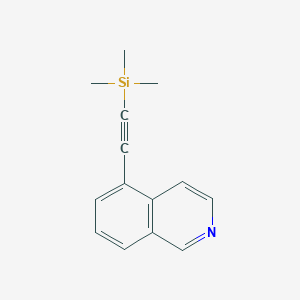
![3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1401298.png)
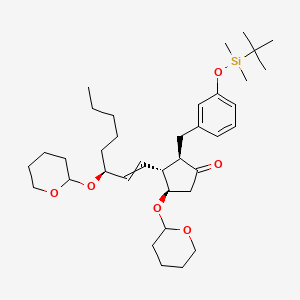
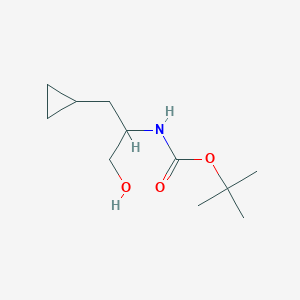
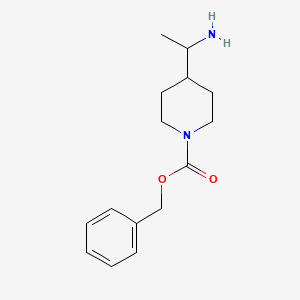


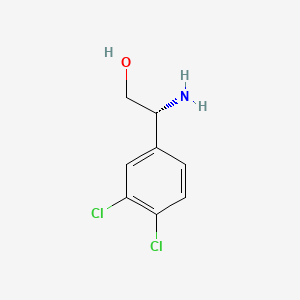
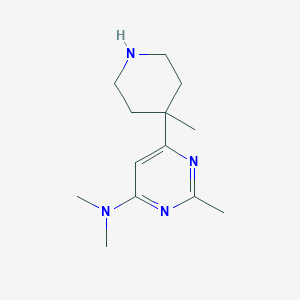
![1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone](/img/structure/B1401309.png)
![3-[(6-bromopyridin-2-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1401310.png)